molecular formula C15H17N3O4S B3005228 Methyl 7-methyl-4-oxo-2-sulfanyl-1-(tetrahydrofuran-2-ylmethyl)-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate CAS No. 938018-09-8

Methyl 7-methyl-4-oxo-2-sulfanyl-1-(tetrahydrofuran-2-ylmethyl)-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate

Cat. No.: B3005228
CAS No.: 938018-09-8
M. Wt: 335.38
InChI Key: MYTCUEXFDZXXBD-UHFFFAOYSA-N
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Description

Methyl 7-methyl-4-oxo-2-sulfanyl-1-(tetrahydrofuran-2-ylmethyl)-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate is a heterocyclic compound featuring a fused pyrido[2,3-d]pyrimidine core. Key structural elements include:

  • Methyl ester at position 5, enhancing lipophilicity and influencing bioavailability .
  • 7-methyl substituent, which may modulate steric and electronic interactions.
  • 4-oxo and 2-sulfanyl groups, contributing to hydrogen-bonding and redox activity .

This compound is cataloged under CAS 938018-09-8 with a purity of 97% and is marketed for research purposes . Its carboxylic acid analog (CAS 937599-74-1) is also available, differing in the substitution of the methyl ester with a carboxylic acid group, which impacts solubility and pharmacokinetic properties .

Properties

IUPAC Name

methyl 7-methyl-4-oxo-1-(oxolan-2-ylmethyl)-2-sulfanylidenepyrido[2,3-d]pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4S/c1-8-6-10(14(20)21-2)11-12(16-8)18(15(23)17-13(11)19)7-9-4-3-5-22-9/h6,9H,3-5,7H2,1-2H3,(H,17,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYTCUEXFDZXXBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=O)NC(=S)N(C2=N1)CC3CCCO3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 7-methyl-4-oxo-2-sulfanyl-1-(tetrahydrofuran-2-ylmethyl)-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate is a complex organic compound with potential biological activities. Its structure suggests that it may interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

The compound has the molecular formula C21H24N4O4S2C_{21}H_{24}N_{4}O_{4}S_{2} and a molecular weight of 460.57 g/mol. It features a pyrido-pyrimidine framework, which is known for its diverse biological activities. The presence of a sulfanyl group and a tetrahydrofuran moiety further enhances its potential for biological interactions.

Antimicrobial Activity

Research indicates that derivatives of similar pyrido-pyrimidine compounds exhibit significant antimicrobial properties. For example, studies have shown that compounds with similar structures demonstrate antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds can be as low as 0.004 mg/mL, indicating potent activity against pathogens such as Escherichia coli and Staphylococcus aureus .

Compound MIC (mg/mL) MBC (mg/mL) Target Pathogen
Compound 80.004 - 0.030.008 - 0.06E. coli
Compound 120.015Not specifiedS. aureus
Compound 150.004 - 0.06Not specifiedT. viride

Antifungal Activity

The antifungal activity of related compounds has also been documented, with MIC values ranging from 0.004 to 0.06 mg/mL against various fungal strains . The most sensitive strains included Trichoderma viride, while Aspergillus fumigatus showed more resistance.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that specific substitutions on the pyrido-pyrimidine core significantly influence biological activity. For instance, the introduction of a sulfanyl group and modifications in the tetrahydrofuran ring can enhance the potency against microbial targets .

Case Studies

  • Antibacterial Efficacy : A study assessing multiple derivatives demonstrated that certain modifications led to an increase in antibacterial efficacy compared to standard antibiotics like ampicillin and streptomycin .
  • Molecular Docking Studies : Computational studies using molecular docking techniques indicated favorable binding interactions between these compounds and bacterial enzymes, supporting their potential as antibacterial agents .

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies suggest that the compound adheres to Lipinski's rule of five, indicating good oral bioavailability potential . However, detailed toxicological assessments are necessary to evaluate safety profiles before clinical applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs vary in substituents at positions 1, 2, 5, and 7, leading to distinct physicochemical and biological profiles. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Compound Name R1 (Position 1) R7 (Position 7) X (Position 5) Key Features
Methyl 7-methyl-4-oxo-2-sulfanyl-1-(tetrahydrofuran-2-ylmethyl)-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate Tetrahydrofuran-2-ylmethyl Methyl Methyl ester Enhanced lipophilicity; stereochemical complexity due to tetrahydrofuran .
2-Mercapto-7-methyl-4-oxo-1-(tetrahydrofuran-2-ylmethyl)-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid Tetrahydrofuran-2-ylmethyl Methyl Carboxylic acid Increased solubility; potential for ionic interactions .
Methyl 7-cyclopropyl-1-ethyl-2-mercapto-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate Ethyl Cyclopropyl Methyl ester Steric bulk from cyclopropyl; altered metabolic stability .

Key Observations:

Substituent Effects on Solubility :

  • The carboxylic acid derivative (CAS 937599-74-1) exhibits higher aqueous solubility compared to the methyl ester (CAS 938018-09-8) due to ionizable groups .
  • The cyclopropyl group in the third analog () may reduce solubility but enhance membrane permeability due to hydrophobicity .

No direct biological data are provided in the evidence, but structural similarities to pyrimidine derivatives imply possible antiviral or anticancer activity .

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